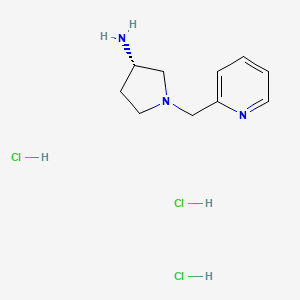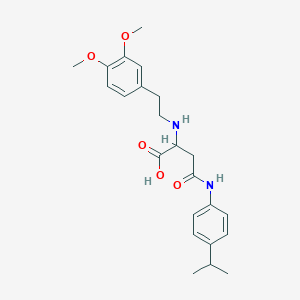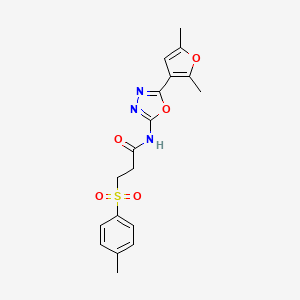![molecular formula C20H26N4O B2748993 (E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide CAS No. 2411335-96-9](/img/structure/B2748993.png)
(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is commonly referred to as DMXAA or Vadimezan, and it has been studied for its anti-cancer properties, immunomodulatory effects, and more. In
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of vascular endothelial cells and the subsequent destruction of tumor blood vessels. DMXAA has been shown to induce the expression of various cytokines and chemokines, which can lead to the recruitment of immune cells to the tumor microenvironment. This, in turn, can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha. It has also been shown to inhibit the production of angiogenic factors, such as vascular endothelial growth factor. In addition, DMXAA has been shown to induce the activation of natural killer cells and macrophages, leading to the destruction of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various animal models. This makes it a valuable tool for studying the mechanisms of tumor growth and the potential for anti-cancer therapies. However, DMXAA has some limitations as well. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, DMXAA has been shown to have limited efficacy in some types of tumors.
Direcciones Futuras
There are several future directions for the study of DMXAA. One potential direction is the development of combination therapies that include DMXAA and other anti-cancer agents. This could enhance the efficacy of DMXAA and improve its therapeutic window. Another potential direction is the study of the immunomodulatory effects of DMXAA in the treatment of infectious diseases, such as viral infections. Finally, the development of new synthetic methods for DMXAA could lead to improved yields and lower costs, making it more accessible for scientific research.
Conclusion
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It has been studied for its anti-cancer properties, immunomodulatory effects, and more. DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, and it has the potential for use in combination therapies and the treatment of infectious diseases. While DMXAA has some limitations, it remains a valuable tool for studying the mechanisms of tumor growth and the potential for anti-cancer therapies.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process. The initial step involves the reaction between 5-phenyl-2-aminoimidazole and cyclopentanone in the presence of a base to form 1-(5-phenyl-2-imidazolyl)cyclopentanol. The second step involves the reaction between the previous intermediate and 4-(dimethylamino)but-2-enoyl chloride in the presence of a base to form DMXAA. The yield of DMXAA is typically around 30-40% in this process.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its anti-cancer properties, particularly in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. In addition, DMXAA has been studied for its immunomodulatory effects, including the activation of natural killer cells and macrophages. It has also been shown to enhance the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-24(2)14-8-11-18(25)23-20(12-6-7-13-20)19-21-15-17(22-19)16-9-4-3-5-10-16/h3-5,8-11,15H,6-7,12-14H2,1-2H3,(H,21,22)(H,23,25)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHUDCAJIQVNAE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCCC1)C2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCCC1)C2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)


![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)



![4-(Benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2748926.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2748931.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2748932.png)
